molecular formula C10H9F2NO3 B2917944 Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate CAS No. 479690-12-5

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate

Cat. No.: B2917944
CAS No.: 479690-12-5
M. Wt: 229.183
InChI Key: WUYRYPMGEJJAHJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,4-difluorophenyl)acetate: Similar in structure but lacks the carbamoyl group.

    2,4-Difluoroaniline: A precursor in the synthesis of Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate.

    Methyl 2-(2,4-dichlorophenyl)carbamoyl]acetate: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

This compound is unique due to the presence of both the carbamoyl and ester functional groups, which confer specific chemical reactivity and biological activity . The difluorophenyl moiety enhances its stability and lipophilicity, making it a valuable compound in drug development .

Biological Activity

Methyl 2-[(2,4-difluorophenyl)carbamoyl]acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10F2N2O3
  • CAS Number : 479690-12-5

The presence of the difluorophenyl group suggests potential interactions with biological targets, particularly in the context of enzyme inhibition.

Target Enzymes

This compound is hypothesized to interact with cyclooxygenase (COX) enzymes, similar to other compounds in its class. By inhibiting COX enzymes, the compound may influence the arachidonic acid cascade, reducing the production of prostanoids involved in inflammatory processes.

Biochemical Pathways

The inhibition of COX enzymes is significant as it can lead to:

  • Reduced Inflammation : The compound may exhibit anti-inflammatory properties by decreasing prostaglandin synthesis.
  • Potential Analgesic Effects : By modulating pain pathways through COX inhibition, it may serve as an analgesic agent.

Anti-inflammatory Effects

Research has shown that compounds with similar structures exhibit notable anti-inflammatory effects. This compound's ability to inhibit COX enzymes suggests it could be effective in treating conditions characterized by inflammation.

Cytotoxicity Studies

In vitro studies evaluating cytotoxicity have indicated that compounds structurally related to this compound do not exhibit significant cytotoxic effects at concentrations that demonstrate biological activity. For instance, one study reported that related compounds had IC50 values greater than 750 µM, indicating low toxicity while retaining efficacy against target pathogens .

Table: Summary of Biological Activities

Study Compound Target Activity IC50 (µM) Remarks
This compoundCOX EnzymesInhibitionNot specifiedPotential anti-inflammatory
Related CompoundsMycobacterium tuberculosisAntimycobacterialMIC = 1.56High selectivity index
Various CarbamatesAChE/BChE InhibitorsInhibitionIC50 = 22.23 - 36.05Potent inhibitors with low cytotoxicity

Properties

IUPAC Name

methyl 3-(2,4-difluoroanilino)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO3/c1-16-10(15)5-9(14)13-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYRYPMGEJJAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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